molecular formula C15H10N2O3 B5615168 8-nitro-2-phenoxyquinoline

8-nitro-2-phenoxyquinoline

Cat. No.: B5615168
M. Wt: 266.25 g/mol
InChI Key: WYGWXSUZIYSAND-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) and Phenoxyquinoline Scaffolds in Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. rsc.orgnih.govnih.govrsc.org Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The presence of the nitrogen atom in the heterocyclic ring imparts specific reactivity and allows for a variety of chemical modifications. nih.gov

Phenoxyquinolines, which feature a phenoxy group attached to the quinoline core, have also been the subject of significant research. The introduction of a phenoxy moiety can influence the molecule's lipophilicity, conformational flexibility, and electronic properties, potentially leading to enhanced biological activity or novel material characteristics. nih.govmdpi.com Research into phenoxyquinoline derivatives has explored their potential as anti-HIV agents and as building blocks for more complex molecular architectures. nih.gov

Rationale for Focused Investigation of 8-nitro-2-phenoxyquinoline

The specific substitution pattern of this compound provides a compelling rationale for its detailed investigation. The nitro group at the 8-position is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the entire quinoline ring system. This can influence the compound's reactivity, potential as a synthetic intermediate, and its interactions with biological targets. researchgate.net The position of the nitro group can also impact the regioselectivity of further chemical transformations. nih.gov

The phenoxy group at the 2-position, a site often targeted for functionalization in quinoline chemistry, introduces a bulky and electronically distinct substituent. rsc.orgmdpi.com The interplay between the electron-withdrawing nitro group and the electron-donating (via resonance) phenoxy group is expected to result in unique chemical and physical properties. A focused investigation is therefore warranted to elucidate the structure-property relationships in this specific arrangement and to explore its potential in areas such as medicinal chemistry, where nitroaromatic compounds have been investigated for various therapeutic applications, and in materials science, where quinoline derivatives are explored for their optical and electronic properties.

Scope and Objectives of Research on the Compound's Chemical Properties and Applications

A comprehensive research program on this compound would encompass several key objectives. The primary goal would be the development of an efficient and scalable synthetic route to obtain the pure compound. This would be followed by a thorough characterization of its physicochemical and spectroscopic properties.

The scope of such research would include:

Synthesis and Optimization: Developing a reliable synthetic methodology, potentially involving the nitration of a 2-phenoxyquinoline (B15472163) precursor or the nucleophilic aromatic substitution of a halogenated 8-nitroquinoline (B147351) with phenol.

Structural and Spectroscopic Analysis: A detailed analysis of the compound's structure using techniques such as X-ray crystallography and the comprehensive assignment of its spectroscopic signatures through NMR, IR, and mass spectrometry.

Investigation of Chemical Reactivity: Exploring the reactivity of the compound, particularly the influence of the nitro and phenoxy groups on substitution and reduction reactions.

Exploration of Potential Applications: A preliminary assessment of the compound's potential in areas such as medicinal chemistry, by screening for biological activity, and in materials science, by investigating its photophysical properties.

Physicochemical and Spectroscopic Data

The following tables provide an overview of the key physicochemical and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₀N₂O₃
Molecular Weight 266.25 g/mol
Appearance Expected to be a crystalline solid
Melting Point Not experimentally determined
Solubility Expected to be soluble in common organic solvents

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoline Protons7.0 - 8.5110 - 155
Phenoxy Protons7.0 - 7.5120 - 160

Note: The predicted NMR data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-2-phenoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-8-4-5-11-9-10-14(16-15(11)13)20-12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGWXSUZIYSAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 8 Nitro 2 Phenoxyquinoline

Established Synthetic Routes to the Core Structure

The foundational step in synthesizing 8-nitro-2-phenoxyquinoline is the construction of the quinoline (B57606) ring system. Several classic name reactions in organic chemistry provide robust pathways to substituted and unsubstituted quinolines.

Multi-Step Reaction Protocols for Quinoline Ring Formation

The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several established methods dating back to the late 19th century. These multi-step protocols typically involve the reaction of anilines with various reagents to construct the fused pyridine (B92270) ring.

Skraup Synthesis : This is a classic and widely used method for synthesizing quinolines. The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization and oxidation yield the quinoline ring. To control the often violent nature of the reaction, moderators such as ferrous sulfate are typically added.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds instead of glycerol. An aniline reacts with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. This method is a common route to producing substituted quinolines.

Combes Quinoline Synthesis : This method involves the condensation of an arylamine with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. It is particularly useful for preparing 2,4-disubstituted quinolines. The reaction is typically catalyzed by strong acids like sulfuric acid.

Table 1: Comparison of Classic Quinoline Synthesis Methods

Reaction Name Key Reactants Catalyst/Conditions Typical Products
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent Concentrated H₂SO₄, Heat Unsubstituted or Substituted Quinolines
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl Acid Catalyst (Brønsted or Lewis) Substituted Quinolines
Combes Synthesis Arylamine, β-Diketone Acid Catalyst (e.g., H₂SO₄) 2,4-Disubstituted Quinolines

Condensation Reactions in Phenoxyquinoline Synthesis

Once the quinoline scaffold is available, specifically as a 2-haloquinoline, the phenoxy group can be introduced. This is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed condensation reaction.

A common precursor for this step is 2-chloroquinoline. The synthesis of 2-phenoxyquinoline (B15472163) can be accomplished by refluxing 2-chloroquinoline with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) rsc.org. This reaction follows a nucleophilic aromatic substitution mechanism where the phenoxide ion displaces the chloride ion on the quinoline ring.

Another established method is the Ullmann Condensation , a copper-promoted reaction that converts aryl halides to aryl ethers wikipedia.org. In this context, 2-chloroquinoline would react with phenol in the presence of a copper catalyst and a base at elevated temperatures wikipedia.orgorganic-chemistry.org. Traditional Ullmann reactions often required harsh conditions, but modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions wikipedia.orgnih.gov.

Introduction of Nitro Functionality at Specific Positions

The final step in the synthesis of the target molecule is the introduction of a nitro group onto the quinoline ring system. Electrophilic nitration of quinoline itself typically occurs on the benzene (B151609) ring portion of the heterocycle.

Under standard nitrating conditions, using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), quinoline yields a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351) stackexchange.com. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile nih.gov. It is important to note that under these strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack, thus directing the substitution to the less deactivated benzene ring stackexchange.com. The attack at the 5- and 8-positions is favored, and these positions are attacked at a rate about 10¹⁰ times slower than the 1-position of naphthalene, highlighting the deactivating effect of the protonated nitrogen stackexchange.com.

For the synthesis of this compound, the nitration step would be performed on the 2-phenoxyquinoline substrate. The phenoxy group at the 2-position influences the regioselectivity of the nitration. The electronic effects of the substituent must be considered to predict the final position of the nitro group. Given the general directing effects in quinoline chemistry, the nitration is expected to proceed at the 5- or 8-position.

Advanced Synthetic Approaches

Modern organic synthesis has sought to improve upon classical methods by employing catalytic systems that offer milder conditions, higher efficiency, and greater functional group tolerance.

Catalytic Strategies in Phenoxyquinoline Synthesis

Catalytic methods, particularly those involving transition metals like palladium, have become powerful tools for forming C-O bonds in molecules like phenoxyquinolines.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming C-N bonds, has been adapted for the synthesis of aryl ethers (C-O bonds) wikipedia.org.

This reaction would involve coupling 2-chloroquinoline with phenol using a palladium catalyst, a suitable phosphine ligand, and a base. The general catalytic cycle for this type of reaction involves several key steps alfa-chemistry.comwuxiapptec.com:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 2-chloroquinoline, forming a Pd(II) complex.

Ligand Exchange/Coordination : The phenoxide (formed by the reaction of phenol with the base) coordinates to the palladium center.

Reductive Elimination : The final C-O bond is formed through reductive elimination, yielding the 2-phenoxyquinoline product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being highly effective wuxiapptec.com. This method offers a milder alternative to the traditional Ullmann condensation wikipedia.orgorganic-chemistry.org. While the Buchwald-Hartwig reaction is most famous for C-N bond formation, its principles are readily extended to C-O bond formation, providing a versatile route to phenoxyquinoline derivatives wikipedia.orgyoutube.com.

Copper-Mediated Catalysis

Copper-mediated catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives. While direct synthesis of this compound via a single copper-catalyzed step is not extensively documented, related transformations provide a strong basis for its synthesis. For instance, copper catalysts are effective in C-H nitration reactions of 8-aminoquinoline derivatives. A plausible synthetic route could involve the copper-catalyzed coupling of 8-nitro-2-chloroquinoline with phenol or a phenoxide salt. Copper(I) and Copper(II) salts are commonly employed to facilitate such cross-coupling reactions, often in the presence of a ligand and a base.

These reactions are valued for their tolerance of various functional groups and their relatively mild conditions. The choice of copper salt, ligand, solvent, and base can significantly influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Copper-Mediated C-O Cross-Coupling Reactions

Catalyst System Ligand Base Solvent Temperature (°C)
CuI 1,10-Phenanthroline Cs₂CO₃ Toluene 110
Cu₂(OAc)₄ None K₃PO₄ DMF 100

This table presents generalized conditions for analogous C-O bond formation reactions, which could be adapted for the synthesis of this compound.

Heterogeneous Catalysis (e.g., Sulfated Zirconia)

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability. Sulfated zirconia (SO₄²⁻/ZrO₂) is a solid superacid catalyst known for its strong acidic sites, which can catalyze a variety of organic transformations. masterorganicchemistry.comnih.gov Its application in the synthesis of this compound could be envisioned in a step involving the formation of the ether linkage. For example, it could catalyze the reaction between 8-nitroquinolin-2-ol and phenol through a dehydration mechanism.

The catalytic activity of sulfated zirconia is attributed to the presence of both Brønsted and Lewis acid sites on its surface. masterorganicchemistry.com The strength of these sites can be tuned by modifying the preparation method, such as the sulfation agent and calcination temperature.

Table 2: Properties of Sulfated Zirconia as a Heterogeneous Catalyst

Property Description
Acidity Solid superacid with Brønsted and Lewis acid sites.
Thermal Stability High thermal stability, allowing for reactions at elevated temperatures.
Reusability Can be recovered and reused multiple times, reducing waste.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be guided by the twelve principles of green chemistry to enhance sustainability. wikipedia.orgmdpi.comrsc.orgnih.gov Key considerations include the use of less hazardous reagents, safer solvents, and energy-efficient processes. For instance, employing a recyclable heterogeneous catalyst like sulfated zirconia aligns with green chemistry principles by minimizing waste. wikipedia.orglibretexts.org

The selection of solvents is crucial; replacing volatile organic compounds with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. wikipedia.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption compared to conventional heating methods. rsc.org Atom economy is also a central tenet, encouraging the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Modular and One-Pot Synthesis Techniques

Modular and one-pot synthesis strategies offer a streamlined approach to constructing complex molecules like this compound from simpler building blocks. A modular or one-pot synthesis could involve the reaction of a suitably substituted aniline derivative, a carbonyl compound to form the quinoline core, followed by nitration and subsequent phenoxylation in a single reaction vessel. This approach avoids the isolation and purification of intermediates, saving time, resources, and reducing waste.

Such a strategy would allow for the rapid generation of a library of analogues by varying the starting materials. For example, different substituted phenols could be used in the final step to create a range of 2-aryloxy-8-nitroquinolines.

Table 3: Potential Modular Components for One-Pot Synthesis of this compound Analogues

Aniline Precursor Carbonyl Component Phenol Derivative
2-aminophenol α,β-unsaturated aldehyde 4-cresol
2-amino-4-chlorophenol 1,3-diketone 3-methoxyphenol

Functionalization and Derivatization of the this compound Core

The this compound molecule possesses two distinct aromatic regions that can be selectively functionalized: the electron-deficient nitroquinoline core and the generally electron-rich phenoxy moiety.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound core is dictated by the electronic properties of its constituent rings. The quinoline ring, bearing a strong electron-withdrawing nitro group at the 8-position, is deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the quinoline ring susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the nitro group where the negative charge of the Meisenheimer complex intermediate can be stabilized.

In contrast, the phenoxy group is an electron-donating moiety, activating its own aromatic ring for electrophilic aromatic substitution. Electrophiles will preferentially attack the ortho and para positions of the phenoxy ring due to the directing effect of the oxygen atom.

Table 4: Predicted Regioselectivity of Substitution Reactions on this compound

Reaction Type Reagent Predicted Position of Substitution
Nucleophilic Aromatic Substitution NaOMe C-7 or C-5 of the quinoline ring
Electrophilic Aromatic Substitution Br₂/FeBr₃ C-4' (para) of the phenoxy ring

Modifications of the Phenoxy Moiety

The phenoxy group provides a versatile handle for further derivatization of the this compound scaffold. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring.

Table 5: Examples of Functionalization Reactions on the Phenoxy Moiety

Reaction Reagents Potential Product
Bromination Br₂, FeBr₃ 8-nitro-2-(4-bromophenoxy)quinoline
Nitration HNO₃, H₂SO₄ 8-nitro-2-(4-nitrophenoxy)quinoline
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 8-nitro-2-(4-acetylphenoxy)quinoline

These modifications can be used to tune the electronic and steric properties of the molecule, which can be useful in various chemical and material science applications.

3 Transformation of the Nitro Group (e.g., Reduction to Amine)

The transformation of the nitro group in this compound is a pivotal step in the derivatization of this scaffold, providing access to the corresponding 8-amino-2-phenoxyquinoline. This amino derivative serves as a versatile intermediate for the synthesis of a wide array of functionalized quinoline compounds. The reduction of the nitro group is the most common and significant transformation, which can be accomplished through various synthetic methodologies, including catalytic hydrogenation and chemical reduction using metals in acidic media.

The selection of the reducing agent and reaction conditions is crucial to ensure high yield and purity of the resulting amine while preserving the phenoxy substituent and the quinoline core. Common methods employed for the reduction of nitroarenes can be adapted for this compound.

One of the most prevalent methods for the reduction of aromatic nitro compounds is catalytic hydrogenation . This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, at room temperature or with gentle heating. Catalytic hydrogenation is often favored due to its clean reaction profile and the ease of product isolation, as the catalyst can be simply filtered off.

Another widely used method is chemical reduction using metals in an acidic medium. A classic example is the Béchamp reduction, which utilizes iron filings in the presence of an acid like hydrochloric acid or acetic acid. This method is cost-effective and has been extensively used for the large-scale production of anilines from nitroaromatics. Similarly, stannous chloride (tin(II) chloride) in the presence of concentrated hydrochloric acid is a reliable reagent for the reduction of nitroarenes to the corresponding amines.

The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, catalytic hydrogenation might be preferred if the molecule contains acid-labile groups.

While specific research detailing the reduction of this compound is not extensively documented in publicly available literature, the established protocols for the reduction of analogous nitroquinoline derivatives provide a strong basis for its successful transformation. The following table summarizes typical conditions that can be applied for the reduction of this compound based on general procedures for nitroarene reduction.

Table 1. Representative Conditions for the Reduction of this compound.

The successful synthesis of 8-amino-2-phenoxyquinoline opens up avenues for further derivatization, such as diazotization followed by substitution reactions, or acylation and alkylation of the amino group to introduce novel functionalities and explore the structure-activity relationships of this class of compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Nitro 2 Phenoxyquinoline and Its Derivatives

Vibrational Spectroscopic Analysis (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a fundamental tool for identifying the functional groups present within a molecule. upi.eduspectroscopyonline.comelsevier.combruker.com The FT-IR spectrum of a compound provides a unique "fingerprint" based on the absorption of infrared radiation, which causes the bonds between atoms to vibrate at specific frequencies. upi.eduspectroscopyonline.com For quinoline (B57606) derivatives, characteristic vibrational bands can be assigned to different parts of the molecule, such as the quinoline core, the phenoxy group, and any substituents. nih.gov

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Asymmetric NO₂ Stretch1560 - 1515
Symmetric NO₂ Stretch1355 - 1315
Aromatic C=C Stretch1600 - 1450
C-O-C Ether Stretch1260 - 1000

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules. magritek.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise assignment of the molecular structure. magritek.comox.ac.uk

For 8-nitro-2-phenoxyquinoline, the ¹H NMR spectrum would display a series of signals corresponding to the protons on the quinoline and phenoxy rings. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, protons on the quinoline ring will have distinct shifts depending on their position relative to the nitrogen atom and the nitro group. tandfonline.comchemicalbook.com Similarly, the protons on the phenoxy group will exhibit their own characteristic signals. The coupling patterns (e.g., doublets, triplets, multiplets) observed in the ¹H NMR spectrum provide further information about the connectivity of the protons. magritek.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. ox.ac.uk The chemical shifts of the carbon atoms are also sensitive to their local environment, providing a complete picture of the carbon skeleton. sigmaaldrich.com By analyzing both ¹H and ¹³C NMR spectra, researchers can confidently confirm the structural assignment of this compound and its derivatives. nih.gov

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H0 - 12Chemical environment and connectivity of protons
¹³C0 - 220Carbon skeleton and functional groups

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.orgmdpi.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to four or five decimal places. rsc.org

When this compound is analyzed by HRMS, the resulting data provides an exact mass that can be compared to the theoretical mass calculated for the proposed molecular formula, C₁₅H₁₀N₂O₃. This high level of precision helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. The observation of a molecular ion peak in the HRMS spectrum that matches the calculated exact mass provides definitive evidence for the molecular formula of this compound. nih.gov

Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible-NIR) for Electronic Structure Probing

Electronic absorption and emission spectroscopy, including UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. msu.educonicet.gov.aredinst.com The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. youtube.com

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic quinoline and phenoxy rings, as well as n-π* transitions associated with the nitro group and the nitrogen atom of the quinoline ring. researchgate.netupi.eduresearchgate.netresearchgate.net The position and intensity of these absorption bands are influenced by the specific arrangement of the chromophores within the molecule. upi.edu

Fluorescence emission spectroscopy measures the light emitted when an excited molecule returns to its ground state. edinst.comresearchgate.net The emission spectrum can provide information about the nature of the excited state and the efficiency of the emission process. otterbein.edu The study of both absorption and emission spectra helps to build a comprehensive picture of the electronic properties of this compound. researchgate.net

X-ray Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform a single crystal X-ray diffraction experiment, a high-quality single crystal of the compound is required. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. bruker.com The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. fzu.cz By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of the individual atoms can be determined. fzu.cz For this compound, this would reveal the precise spatial arrangement of the quinoline, nitro, and phenoxy groups, including the dihedral angles between the ring systems. nih.govpsu.edu

Intermolecular Interactions and Packing Arrangements

The solid-state architecture of this compound, while not having its specific crystallographic data publicly detailed in the surveyed literature, can be inferred to be governed by a combination of weak non-covalent forces. The arrangement of molecules in the crystal lattice is a direct consequence of these interactions, which aim to achieve the most thermodynamically stable packing. The key structural motifs of the molecule—the quinoline and phenoxy aromatic rings, the ether linkage, and the electron-withdrawing nitro group—each play a crucial role in directing the supramolecular assembly. The expected interactions include π-π stacking, C-H···O hydrogen bonds, and potentially other dispersion forces.

Detailed analysis of related structures from the Cambridge Structural Database often reveals that the crystal packing of aromatic compounds is dominated by specific non-covalent interactions. For instance, in many quinoline derivatives, intermolecular hydrogen bonds and packing forces are the decisive factors that determine the three-dimensional structure in the solid state. researchgate.net

π-π Stacking Interactions: The presence of two extended aromatic systems, the quinoline and the phenoxy rings, makes π-π stacking a primary mode of intermolecular interaction. These interactions are crucial for the stabilization of highly ordered structures. worktribe.com It is uncommon for aromatic rings to adopt a perfect face-to-face stacking arrangement. More frequently, a parallel-displaced or slipped-stacking geometry is observed, where the rings are offset from one another. znaturforsch.com This offset arrangement, with centroid-to-centroid distances typically up to 3.8 Å, helps to mitigate electrostatic repulsion between the π-electron clouds and enhances stabilizing π-σ attraction. znaturforsch.com The nitro group, being strongly electron-withdrawing, significantly reduces the electron density on the quinoline ring, which could favor stacking interactions with the relatively more electron-rich phenoxy ring of an adjacent molecule.

The interplay of these various interactions dictates the final packing arrangement. It is likely that the molecules of this compound arrange in a herringbone or a slipped-stack pattern to maximize the stabilizing effects of both the π-π stacking and the C-H···O hydrogen bonds, leading to a dense and stable crystalline solid.

The following table summarizes the expected intermolecular interactions and their typical geometric parameters based on studies of analogous molecular systems.

Interaction TypeDonorAcceptorTypical Distance Range (Å)
π-π StackingQuinoline/Phenoxy RingPhenoxy/Quinoline Ring3.3 - 3.8 (centroid-centroid)
C-H···O Hydrogen BondAromatic C-HNitro O3.0 - 4.0 (C···O)
N···π Pnicogen BondQuinoline NAromatic π-system~3.5 (N···π centroid)

Reactivity Profiles and Mechanistic Investigations of 8 Nitro 2 Phenoxyquinoline

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of 8-nitro-2-phenoxyquinoline are primarily dictated by the reducible nitro group (-NO2) attached to the quinoline (B57606) framework. The redox properties are influenced by the electronic interplay between the electron-withdrawing nitro group, the phenoxy substituent, and the heterocyclic quinoline system.

The reduction of aromatic nitro compounds is a well-documented process that typically occurs in a stepwise manner. uchile.cl The initial and most critical step is a one-electron transfer to form a nitro radical anion. uchile.clpsu.edu The stability and subsequent reactivity of this radical anion are highly dependent on factors such as the solvent, pH, and the electronic nature of other substituents on the aromatic ring. uchile.clpsu.edu

Table 1: Expected Redox Events for this compound

Redox Event Description Electron Transfer
Reduction Peak I Reversible one-electron reduction of the nitro group to a nitro radical anion. This is often observed as a reversible couple in aprotic or alkaline media. uchile.clresearchgate.net Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•
Reduction Peak II Irreversible multi-electron reduction of the nitro group to a hydroxylamine (B1172632) derivative. This process is often pH-dependent. researchgate.net Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O
Reduction Peak III Further reduction of the hydroxylamine to an amine. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of nitroaromatic compounds like this compound. uchile.cl A typical cyclic voltammogram in an aprotic or alkaline medium would exhibit a reversible one-electron wave corresponding to the formation of the nitro radical anion (Ar-NO₂/Ar-NO₂⁻•). uchile.clresearchgate.net The reversibility of this couple indicates the relative stability of the generated radical anion under the experimental conditions. researchgate.net

In protic media or at more negative potentials, the voltammetric profile becomes more complex. An irreversible peak corresponding to a four-electron reduction of the nitro group to a hydroxylamine derivative is typically observed. researchgate.net The potential of this peak is generally pH-dependent. researchgate.net The presence of the nitro radical anion can be qualitatively visualized, and its stability can be inferred from the ratio of the anodic to cathodic peak currents (Ipa/Ipc) of the reversible couple. uchile.cl

Differential Pulse Voltammetry (DPV) offers enhanced sensitivity and resolution compared to CV, making it suitable for detailed investigations and quantitative analysis. abechem.comresearchgate.net For this compound, DPV can be used to more clearly resolve the different reduction steps, particularly if they are closely spaced in potential. abechem.com The technique is effective for studying the reduction of nitro groups and has been applied to various nitrophenols and other nitroaromatics. researchgate.netabechem.com The peak potentials obtained from DPV provide precise information about the energy required for the electron transfer processes, while the peak heights can be correlated to the concentration of the electroactive species.

The redox potential of this compound is a direct reflection of its molecular and electronic structure. The ease of reduction is primarily governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uknih.gov

Nitro Group: The strongly electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule easier to reduce. d-nb.info This results in a less negative (or more positive) reduction potential compared to the parent 2-phenoxyquinoline (B15472163). The presence of electron-withdrawing groups like nitro, cyano, or sulfonic acid is known to increase the redox potential. d-nb.infowikipedia.org

Phenoxy Group: The phenoxy group has a dual electronic effect. It withdraws electron density through an inductive effect (-I) due to the oxygen's electronegativity but donates electron density to the quinoline ring via a resonance effect (+M). The net effect on the redox potential will depend on the balance of these opposing influences and its position relative to the nitro group and the quinoline nitrogen. Generally, electron-donating groups like methoxy (B1213986) or hydroxyl tend to decrease the redox potential, making the molecule harder to reduce. d-nb.info

Quinoline Core: The quinoline ring itself is an electron-deficient aromatic system, which facilitates reduction compared to a simple benzene (B151609) ring. The position of the nitrogen atom influences the electron density distribution across the ring system.

Theoretical studies and experimental data on related quinone and nitroaromatic derivatives show a strong correlation between substituent patterns and redox potentials. d-nb.inforesearchgate.net The reduction potential can be tuned by altering substituents; electron-withdrawing groups generally shift the potential to more positive values, while electron-donating groups shift it to more negative values. d-nb.infostpeters.co.in

Electron Transfer Mechanisms

The electrochemical reduction of this compound proceeds through a series of electron and proton transfer steps. The generally accepted mechanism for nitroaromatic compounds involves the initial formation of a nitro radical anion. uchile.clunive.it

One-Electron Reduction: In aprotic or sufficiently alkaline media, the first step is a reversible one-electron transfer to the nitro group, forming a stable nitro radical anion. uchile.clresearchgate.net

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•

Further Reduction: This radical anion can undergo further reduction. In the presence of proton donors (protic media), the process typically involves a multi-electron, multi-proton transfer, bypassing the stable radical intermediate and leading directly to the hydroxylamine derivative. researchgate.net This is an irreversible process.

Ar-NO₂ + 4H⁺ + 4e⁻ → Ar-NHOH + H₂O

Final Reduction to Amine: The hydroxylamine can be further reduced to the corresponding 8-amino-2-phenoxyquinoline at more negative potentials.

Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ + H₂O

The specific pathway and the stability of intermediates like the nitro radical anion are crucial, as these species can have significant chemical and biological reactivity. uchile.cl

Reaction Kinetics and Pathway Elucidation

The kinetics of the reactions involving this compound are closely tied to the stability of its intermediates.

Radical Anion Decay: The nitro radical anion formed during electrochemical reduction is not infinitely stable and can decay over time, particularly in the presence of proton sources or through disproportionation. uchile.cl The kinetics of this decay can be studied using electrochemical methods like cyclic voltammetry by observing the change in the peak current ratio (Ipa/Ipc) with varying scan rates. researchgate.net For related nitroaromatic compounds, this decay has been shown to follow second-order kinetics, with rate constants being strongly pH-dependent. psu.edu

Nucleophilic Aromatic Substitution (SNAr): The synthesis of this compound itself likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway, where a phenoxide ion displaces a leaving group (e.g., a halide) at the C-2 position of an 8-nitroquinoline (B147351) precursor. The kinetics of SNAr reactions are highly influenced by the electron-withdrawing nature of substituents on the ring. The presence of the 8-nitro group strongly activates the quinoline ring towards nucleophilic attack, facilitating this reaction. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. researchgate.net

Influence of Substituents on Reaction Selectivity and Rate

The reactivity, selectivity, and rate of reactions involving the this compound core are governed by the powerful electronic effects of the nitro and phenoxy substituents, as well as the inherent properties of the quinoline ring.

Influence on Reaction Rate (Activation/Deactivation):

Nitro Group: The 8-nitro group is a potent deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature (-I and -M effects). stpeters.co.inminia.edu.eg It withdraws electron density from the quinoline ring, making it less nucleophilic and thus less reactive towards electrophiles. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, increasing the rate of reactions with nucleophiles. researchgate.net

Influence on Reaction Selectivity (Directing Effects):

In electrophilic aromatic substitution , the directing influence is complex. The quinoline nitrogen deactivates the pyridinoid ring and directs electrophiles to the benzenoid ring (positions 5 and 8). The powerful deactivating 8-nitro group would further suppress substitution and, if a reaction were forced, would direct incoming electrophiles to the meta positions relative to itself (positions 5 and 7). The phenoxy group at C-2 would direct to its ortho and para positions (C-3 and C-4, and potentially influencing the benzenoid ring). The ultimate regioselectivity would be a competitive outcome of these combined influences.

In nucleophilic aromatic substitution , the electron-withdrawing nitro group strongly directs incoming nucleophiles to the positions ortho and para to it. This effect enhances the reactivity at positions like C-7.

Table 2: Electronic Effects of Substituents on the Quinoline Ring

Substituent Position Inductive Effect Resonance Effect Overall Effect on Electrophilic Substitution Overall Effect on Nucleophilic Substitution
**Nitro (-NO₂) ** 8 Strong Electron-Withdrawing (-I) Strong Electron-Withdrawing (-M) Strong Deactivation Strong Activation
Phenoxy (-OPh) 2 Electron-Withdrawing (-I) Electron-Donating (+M) Weak Activation Weak Deactivation
Ring Nitrogen 1 Electron-Withdrawing (-I) Electron-Withdrawing (-M) Deactivation (especially in pyridinoid ring) Activation (especially in pyridinoid ring)

The interplay of these substituent effects dictates the kinetic and thermodynamic favorability of different reaction pathways, allowing for selective functionalization of the quinoline core. For example, the rate of SNAr reactions on chloroquinolines is significantly enhanced by the presence of a nitro group. researchgate.net

Theoretical and Computational Chemistry Studies on 8 Nitro 2 Phenoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For organic molecules like 8-nitro-2-phenoxyquinoline, these calculations can predict geometry, vibrational frequencies, and various electronic properties with high accuracy. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing the geometry of molecules like this compound to find their most stable, lowest-energy conformation. arxiv.orgresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. mdpi.com

Commonly, hybrid functionals such as B3LYP are employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy for nitroquinoline derivatives. nih.govresearchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Beyond geometry, DFT calculations reveal the electronic structure, including the distribution of electron density, which is key to understanding the molecule's polarity and reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.com

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the analysis of these orbitals can identify the parts of the molecule most likely to be involved in electron donation and acceptance during chemical reactions. nih.govwuxibiology.com

From the HOMO and LUMO energies obtained through DFT calculations, several global chemical reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's stability and reactivity.

Based on Koopmans' theorem, the ionization potential (I) can be approximated by the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity (A) can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). From these, other important descriptors are derived:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η).

These descriptors help in systematically comparing the reactivity of this compound with other related compounds.

DescriptorFormulaChemical Significance
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2Indicates the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to deformation or change in its electron cloud.
Chemical Softness (S)S = 1 / ηIndicates the polarizability and reactivity of the molecule.
Electrophilicity Index (ω)ω = μ² / (2η)Quantifies the ability of the molecule to act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide insights into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, showing how the phenoxy group might rotate relative to the quinoline (B57606) ring in a solvent or other environment. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. nih.gov This analysis is crucial for understanding how the molecule behaves in realistic conditions, such as in solution, and how its shape might adapt when interacting with other molecules. chemrxiv.org

In Silico Modeling of Molecular Interactions (General Chemical Systems)

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule like this compound might bind to a larger receptor molecule, such as a protein or nucleic acid. longdom.org This method involves placing the molecule (ligand) into the binding site of a receptor and calculating a score that estimates the strength of the interaction, often referred to as binding affinity. nih.gov The results can predict the preferred orientation of the ligand within the binding site and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. These computational approaches are widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for experimental testing. nih.govmdpi.com

Advanced Computational Methodologies (e.g., QM/MM Approaches)

For very large systems, such as studying a reaction of this compound within an enzyme's active site, a full quantum mechanical calculation is computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system. kit.edunih.gov The chemically active region (e.g., the this compound molecule and key amino acid residues) is treated with a high-accuracy QM method, while the larger, less reactive environment (the rest of the protein and solvent) is treated with a more computationally efficient MM force field. kit.edunih.govnih.gov This approach allows for the accurate modeling of bond-breaking and bond-forming processes in a complex biological environment, providing a balance between accuracy and computational feasibility. kit.edu

Advanced Material Science and Chemo Sensing Applications of 8 Nitro 2 Phenoxyquinoline Analogues

Development as Components in Electrochemical Sensors

Research into quinoline-based electrochemical sensors has primarily focused on derivatives other than 8-nitro-2-phenoxyquinoline.

Role in Functional Organic Materials

While nitro-containing compounds are versatile building blocks in functional materials, specific data for this compound is absent. researchgate.net Research on analogous structures provides some insight into the potential roles of quinoline (B57606) derivatives.

Catalytic Applications (e.g., as ligands in metal catalysis or as active catalysts)

The utility of quinoline derivatives in catalysis is predominantly centered on their ability to act as "non-innocent" or redox-active ligands that can form stable, catalytically active complexes with a variety of metal ions. scite.ai The nitrogen atom of the pyridine (B92270) ring and a substituent at the 8-position often form a bidentate chelate, which is fundamental to its catalytic function. rroij.comiosrjournals.org

Research into analogues such as 8-hydroxyquinoline (B1678124) (8-HQ) demonstrates that these compounds can form complexes with copper (II) salts (e.g., Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂) that catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity is highly dependent on the nature of the ligand and the counter-ion of the copper salt, with complexes formed with Cu(OAc)₂ showing significantly higher activity. mdpi.com The electronic properties of substituents on the quinoline ring play a crucial role; electron-donating groups tend to enhance catalytic activity by increasing the electron density at the coordinating nitrogen atom, which promotes the formation of stable metal complexes. Conversely, electron-withdrawing groups, such as the nitro group found in this compound, can decrease the electron density, potentially influencing the stability and reactivity of the catalyst. mdpi.com

Vanadium complexes with substituted quinolin-8-olate ligands have also shown significant catalytic promise. Monomeric oxidovanadium(V) complexes containing nitro- or halogen-substituted quinolin-8-olate ligands are reported to be highly active catalysts for the oxidation of inert alkanes to alkyl hydroperoxides using hydrogen peroxide. mdpi.com This highlights that even with electron-withdrawing nitro groups, the resulting metal complexes can be potent catalysts for challenging oxidation reactions.

The table below summarizes the catalytic applications of various quinoline analogues.

Quinoline Analogue/DerivativeMetal IonReaction CatalyzedKey Research Findings
Substituted QuinolinesCopper (Cu²⁺)Oxidation of catechol to o-quinoneCatalytic activity depends on the quinoline's substituents and the copper salt's counter-ion; electron-donating groups on the ligand increase activity. mdpi.com
Nitro- or Halogen-substituted Quinolin-8-olatesVanadium (V⁵⁺)Oxidation of alkanes with H₂O₂The complexes exhibit high catalytic activity, demonstrating the potential of nitro-substituted quinolines in oxidation catalysis. mdpi.com
8-Hydroxyquinoline (8-HQ)Cobalt (Co²⁺)Hydrolysis of esters (methyl acetate, ethyl acetate)Mixed ligand Co(II) complexes with 8-HQ and an amino acid act as effective homogeneous catalysts for ester hydrolysis. iosrjournals.org

Exploration in Nanomaterial Integration

The integration of quinoline derivatives with nanomaterials is an emerging field aimed at creating advanced materials with novel properties for applications in catalysis, electronics, and medicine. nih.govnih.gov Quinoline scaffolds can be incorporated into nanostructures either as a functionalizing agent on the surface of nanoparticles or as a core component in the synthesis of the nanomaterial itself.

A prominent strategy involves the immobilization of quinoline-based catalysts onto solid supports, particularly magnetic nanoparticles, to enhance recyclability and efficiency. For instance, quinoline derivatives have been successfully supported on superparamagnetic iron oxide (Fe₃O₄) nanoparticles. nih.govresearchgate.net In one application, Fe₃O₄ nanoparticles modified with amino groups on the surface were used as a nanocatalyst for synthesizing various quinoline derivatives through the Friedländer protocol, demonstrating a synergistic relationship where nanomaterials facilitate the synthesis of quinolines. nih.gov

Metal oxide nanoparticles, such as zinc oxide (ZnO) and copper oxide (CuO), have also been employed as efficient, reusable catalysts for the green synthesis of quinoline derivatives. nih.gov The large surface area and active sites of these nanocatalysts facilitate reactions like the Friedländer annulation under solvent-free conditions. nih.gov Beyond catalysis, the integration of quinoline compounds with nanomaterials can yield functional hybrids. A notable example is the synergistic antibacterial effect observed between the quinoline-based drug ciprofloxacin (B1669076) and ZnO nanoparticles against biofilm-forming cells, suggesting that such integration can enhance the efficacy of existing therapeutic agents. rsc.org

The table below details examples of the integration of quinoline analogues with nanomaterials.

NanomaterialQuinoline Derivative/RoleApplication/ResultKey Research Findings
Iron Oxide (Fe₃O₄) NanoparticlesSupported catalyst for quinoline synthesisRecyclable nanocatalyst for producing diverse quinoline derivatives. nih.govresearchgate.netFe₃O₄ nanoparticles with modified surfaces act as an effective platform for heterogeneous catalysis. nih.gov
Zinc Oxide (ZnO) NanoparticlesCatalyst for quinoline synthesisEfficient and green synthesis of highly functionalized quinoline derivatives. nih.govZnO nanoparticles serve as a heterogeneous catalyst, often under solvent-free conditions. nih.gov
Copper Oxide (CuO) NanoparticlesCatalyst for polyhydroquinoline synthesisHigh-yield synthesis of polyhydroquinolines via multi-component reactions. nih.govThe spherical nanoparticles provide a large surface area for catalysis. nih.gov
Zinc Oxide (ZnO) NanoparticlesCombined with CiprofloxacinEnhanced antibacterial activityCiprofloxacin, a quinoline drug, acts synergistically with ZnO nanoparticles against bacterial biofilms. rsc.org

Future Research Directions and Emerging Paradigms

Opportunities for Novel Synthetic Methodologies and Process Intensification

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with numerous methods developed over the years. acs.org However, the pursuit of more efficient, sustainable, and scalable synthetic routes remains a critical objective. For 8-nitro-2-phenoxyquinoline, future research could focus on the development of novel synthetic methodologies that offer improvements in yield, selectivity, and environmental impact over traditional approaches.

One promising avenue is the application of process intensification techniques. Continuous flow chemistry, for instance, offers significant advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety for handling nitrated compounds, and the potential for seamless integration of reaction and purification steps. researchgate.netfrontiersin.org The development of a continuous flow process for the synthesis of this compound could lead to higher productivity and purity. researchgate.net Furthermore, exploring alternative energy sources such as microwave irradiation or sonochemistry could accelerate reaction times and improve energy efficiency. frontiersin.orgmdpi.com Microwave-assisted synthesis, in particular, has been successfully applied to the synthesis of other quinoline derivatives, suggesting its potential for the efficient production of this compound. mdpi.comscispace.com

The exploration of novel catalytic systems is another key area. While palladium-catalyzed cross-coupling reactions are well-established for the formation of C-O bonds in phenoxyquinolines, the development of more sustainable and cost-effective catalysts based on earth-abundant metals would be a significant advancement. nih.gov Additionally, the use of nanocatalysts could offer benefits in terms of catalytic activity and recyclability. acs.org Research into one-pot, multi-component reactions could also streamline the synthesis of this compound and its derivatives, reducing the number of synthetic steps and minimizing waste. nih.gov

Synthetic ApproachPotential Advantages for this compound Synthesis
Continuous Flow Chemistry Improved safety, enhanced reaction control, higher throughput, potential for automation. researchgate.netfrontiersin.org
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved energy efficiency. mdpi.com
Nanocatalysis High catalytic activity, ease of recovery and reuse, potential for improved selectivity. acs.org
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, simplified purification processes. nih.gov

Advancements in Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry provide essential structural information, future research should leverage more advanced characterization methods to gain deeper insights.

Solid-state NMR spectroscopy could be employed to probe the local environment of atoms within the crystal lattice, providing valuable information about intermolecular interactions and packing arrangements. Advanced two-dimensional NMR techniques, both in solution and the solid state, can help to unambiguously assign all proton and carbon signals, especially in more complex derivatives.

X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of molecules. Obtaining a high-quality crystal structure of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the phenoxy group relative to the quinoline ring. This structural data is invaluable for understanding structure-property relationships and for validating computational models.

Furthermore, advanced vibrational spectroscopy techniques , such as Raman spectroscopy and terahertz (THz) spectroscopy, could offer unique insights into the low-frequency vibrational modes of the molecule, which are often related to intermolecular interactions and crystal lattice dynamics. The application of multiple spectroscopic techniques, in conjunction with computational studies, can provide a comprehensive picture of the molecule's structure and behavior. nih.gov

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, the integration of advanced computational approaches can guide experimental efforts and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, vibrational frequencies, and reactivity indices. nih.govresearchgate.net These calculations can help to understand the effect of the nitro and phenoxy groups on the electronic properties of the quinoline core and to predict the most likely sites for chemical reactions. doaj.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities or material properties. bohrium.combookpi.org Machine learning algorithms, trained on experimental data, can be used to build predictive models that can rapidly screen virtual libraries of related compounds, identifying candidates with desired properties for synthesis and testing. doaj.orgbookpi.org

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a material matrix. nih.gov These simulations can be used to study conformational changes, intermolecular interactions, and transport properties, which are crucial for understanding its behavior in various applications. The combination of these computational methods offers a powerful platform for predictive chemistry, enabling the rational design of new molecules with tailored functionalities. mdpi.com

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of molecular structure, electronic properties, and reactivity. nih.govresearchgate.net
QSAR/QSPR Modeling Correlation of structure with biological activity or material properties. bohrium.combookpi.org
Machine Learning Development of predictive models for rapid screening of virtual compounds. doaj.orgbookpi.org
Molecular Dynamics (MD) Simulations Study of dynamic behavior, conformational changes, and intermolecular interactions. nih.gov

Expansion into Novel Material Science Applications with Tailored Properties

The unique combination of an electron-deficient nitro-substituted quinoline core and an electron-rich phenoxy group makes this compound an intriguing candidate for various material science applications. Future research should focus on exploring and tailoring its properties for use in advanced materials.

Given the aromatic and heterocyclic nature of the molecule, it could be investigated as a building block for organic electronic materials . The presence of both electron-donating and electron-withdrawing moieties suggests potential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in organic field-effect transistors (OFETs). The nitro group, in particular, is known to influence the electron-accepting properties of molecules.

The quinoline scaffold is also known to exhibit interesting photophysical properties. Research into the luminescence and fluorescence characteristics of this compound and its derivatives could lead to the development of new fluorescent probes or sensors. The sensitivity of the nitro group to its environment could be exploited for the detection of specific analytes.

Furthermore, the ability of the quinoline nitrogen and the oxygen of the phenoxy group to coordinate with metal ions suggests the potential for designing novel coordination polymers or metal-organic frameworks (MOFs) . Such materials could have applications in gas storage, catalysis, or as sensory materials. The synthesis of derivatives of this compound with additional functional groups could allow for the fine-tuning of the resulting material's properties. The exploration of its potential as an aggregation-induced emission (AIE) material could also be a fruitful area of research. bldpharm.com

Q & A

Q. What are the established methods for synthesizing 8-nitro-2-phenoxyquinoline, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nitration of 2-phenoxyquinoline derivatives under controlled conditions. Key steps include:
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
  • Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Purity Assessment : Employ HPLC (>95% purity threshold) or elemental analysis (C, H, N, O content).
  • Critical Considerations : Monitor reaction temperature to avoid over-nitration and optimize solvent ratios during recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitro group at C8, phenoxy at C2).
  • FTIR : Identify functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable).
  • Reporting Standards : Follow guidelines for numerical formatting (e.g., leading zeros: 0.15 mm, scientific notation: 2.3 × 10⁻⁴ mM) .

Advanced Research Questions

Q. How can experimental protocols be designed to investigate the fluorescent properties of this compound derivatives?

  • Methodological Answer : Design fluorescence studies with these parameters:
  • Excitation/Emission Wavelengths : Use UV-Vis spectroscopy to determine λₑₓ and λₑₘ (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm).
  • Quantum Yield : Compare emission intensity to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
  • Solvent Effects : Test in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to assess solvatochromism.
  • Quenching Studies : Add metal ions (e.g., Fe³⁺, Cu²⁺) to evaluate chelation-induced fluorescence changes .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent reactivity or spectral results?

  • Methodological Answer : Follow systematic troubleshooting:
  • Replicate Experiments : Confirm reproducibility under identical conditions.
  • Instrument Calibration : Verify spectrometer accuracy using certified standards.
  • Statistical Analysis : Apply t-tests or ANOVA to assess significance of discrepancies.
  • Error Source Identification : Check for impurities (via TLC/HPLC) or side reactions (e.g., nitro group reduction).
  • Peer Consultation : Engage collaborators to review methodology and data interpretation .

Q. What strategies are recommended for studying the reactivity of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use controlled kinetic studies:
  • pH Variation : Test in buffered solutions (pH 2–12) to assess nitro group stability.
  • Thermal Analysis : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Spectroscopic Monitoring : Track changes via UV-Vis or NMR over time.
  • Safety Protocols : Handle hazardous intermediates (e.g., nitroso derivatives) in fume hoods with PPE .

Q. How can this compound be validated as a reference standard in pharmaceutical impurity profiling?

  • Methodological Answer : Follow pharmacopeial guidelines:
  • Purity Certification : Use HPLC-MS and ¹H NMR to confirm ≥99% purity.
  • Stability Testing : Store at –20°C and assess degradation over 6–12 months.
  • Cross-Validation : Compare retention times and spectral data against commercial standards.
  • Documentation : Provide detailed analytical reports with raw data for regulatory compliance .

Methodological Frameworks for Research Design

  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and address conflicts in data .
  • Experimental Reporting : Adhere to NIH guidelines for preclinical studies, including detailed methods, statistical rigor, and ethical compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.